molecular formula C10H15Cl2N3O2 B2440567 3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride CAS No. 2251053-83-3

3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride

Cat. No. B2440567
CAS RN: 2251053-83-3
M. Wt: 280.15
InChI Key: VWBCUZBNGKGJLU-UHFFFAOYSA-N
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Description

This compound is a chemical with the IUPAC name "3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride". It is related to 2-Picolylamine, an organic compound that is a common bidentate ligand and a precursor to more complex multidentate ligands .


Molecular Structure Analysis

The InChI code for a related compound, (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride, is 1S/C7H10N2O.2ClH/c8-4-6-2-1-3-7(5-10)9-6;;/h1-3,10H,4-5,8H2;2*1H . This provides a representation of the molecular structure.


Physical And Chemical Properties Analysis

A related compound, (6-(Aminomethyl)pyridin-2-yl)methanol dihydrochloride, has a molecular weight of 211.09 . It is a solid at room temperature and should be stored in a dry, sealed environment .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 3-[6-(Aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one dihydrochloride contribute significantly to the field of heterocyclic chemistry. For instance, the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles leads to the formation of pyrido[1,2-a][1,3,5]triazine derivatives. These compounds' structures were elucidated through X-ray structural analysis, showcasing their potential in synthesizing complex molecular frameworks (Khrustaleva et al., 2014).

Applications in Drug Synthesis

Chiral 1,3-oxazinan-2-ones serve as crucial intermediates for synthesizing pharmaceutical compounds, particularly amino alcohols. A novel synthetic route from carbohydrate derivatives to chiral 1,3-oxazinan-2-ones illustrates the compound's versatility and applicability in developing new drugs. This process involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, underscoring the compound's potential in medicinal chemistry (Jean-Rene Ella-Menye, Vibha Sharma, & Guijun Wang, 2005).

Antimicrobial Activity

The antimicrobial properties of compounds derived from this compound are noteworthy. A study involving the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated significant antibacterial and antifungal activities. These findings indicate the compound's potential use in developing new antimicrobial agents, which could have significant implications for treating infections (A. Hossan et al., 2012).

Molecular Docking and Antioxidant Activity

Further research into novel pyridine and fused pyridine derivatives prepared from hydrazinyl-pyridine-carbonitrile underscores the importance of these compounds in drug development. Molecular docking studies towards GlcN-6-P synthase and the demonstration of antimicrobial and antioxidant activities highlight the multifaceted applications of these compounds in pharmaceutical research (E. M. Flefel et al., 2018).

Safety and Hazards

2-Picolylamine, a related compound, has been labeled with the signal word “Danger” and hazard statements H314, H319, H335 . These indicate that it can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-[6-(aminomethyl)pyridin-2-yl]-1,3-oxazinan-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.2ClH/c11-7-8-3-1-4-9(12-8)13-5-2-6-15-10(13)14;;/h1,3-4H,2,5-7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFPXJGEWYMNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)C2=CC=CC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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